molecular formula C7H4BrNO2 B2703351 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one CAS No. 1256818-64-0

5-bromo-2H,3H-furo[2,3-b]pyridin-3-one

Cat. No.: B2703351
CAS No.: 1256818-64-0
M. Wt: 214.018
InChI Key: DJBBSZMKPYGOAS-UHFFFAOYSA-N
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Description

5-bromo-2H,3H-furo[2,3-b]pyridin-3-one is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2H,3H-furo[2,3-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furo[2,3-b]pyridin-3-one derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key cellular pathways, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2H,3H-furo[2,3-b]pyridin-3-one is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromofuro[2,3-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-5-6(10)3-11-7(5)9-2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBBSZMKPYGOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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